Specific Scientific Field: The specific scientific field for this application is Pharmacology .
Comprehensive and Detailed Summary of the Application: PF-04457845 is a potent, orally active, irreversible inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme involved in the degradation of the endocannabinoid anandamide . The endocannabinoid system is a target for therapeutic pain relief . Pharmacological blockade of FAAH has emerged as a potentially attractive strategy for augmenting endocannabinoid signaling and retaining the beneficial effects of cannabinoid receptor activation, while avoiding the undesirable side effects, such as weight gain and impairments in cognition and motor control, observed with direct cannabinoid receptor 1 agonists .
Detailed Description of the Methods of Application or Experimental Procedures: Mechanistic studies confirm that PF-04457845 is a time-dependent, covalent FAAH inhibitor that carbamylates FAAH’s catalytic serine nucleophile . PF-04457845 inhibits human FAAH with high potency (kinact/Ki = 40,300 M−1s−1; IC50 = 7.2 nM) and is exquisitely selective in vivo as determined by activity-based protein profiling .
Thorough Summary of the Results or Outcomes Obtained: Oral administration of PF-04457845 produced potent antinociceptive effects in both inflammatory [complete Freund’s adjuvant (CFA)] and noninflammatory (monosodium iodoacetate) pain models in rats, with a minimum effective dose of 0.1 mg/kg (CFA model) . PF-04457845 displayed a long duration of action as a single oral administration at 1 mg/kg showed in vivo efficacy for 24 h with a concomitant near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in brain . Significantly, PF-04457845-treated mice at 10 mg/kg elicited no effect in motility, catalepsy, and body temperature .
PF-04457845, also known as Redafamdastat, is a highly potent and selective inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids. Its chemical formula is C₃₃H₂₀F₃N₅O₂, with a molar mass of 455.441 g/mol. The compound exhibits a unique mechanism of action by covalently modifying the active-site serine nucleophile of fatty acid amide hydrolase, leading to its irreversible inhibition . This compound was initially developed by Jazz Pharmaceuticals for potential therapeutic applications in conditions such as pain management, post-traumatic stress disorder, and alcohol dependence .
PF-04457845 has demonstrated significant biological activity in various preclinical and clinical studies. Its IC₅₀ value for inhibiting fatty acid amide hydrolase is approximately 7.2 nM, indicating high potency . In animal models, PF-04457845 has shown analgesic and anti-inflammatory effects comparable to those of established nonsteroidal anti-inflammatory drugs like naproxen. It has also been evaluated for its efficacy in reducing symptoms associated with cannabis withdrawal syndrome .
PF-04457845 has been explored for various therapeutic applications due to its ability to modulate endocannabinoid levels. Notable areas include:
Despite its promise, development was discontinued in December 2023 due to insufficient efficacy in clinical trials .
Several compounds share structural and functional similarities with PF-04457845, primarily as inhibitors of fatty acid amide hydrolase or related enzymes. Here are some notable examples:
Compound Name | Type | IC₅₀ (nM) | Unique Features |
---|---|---|---|
OL-135 | Reversible FAAH Inhibitor | ~10 | Forms enzyme-stabilized hemiketal |
URB597 | Irreversible FAAH Inhibitor | ~20 | Carbamylation mechanism similar to PF-04457845 |
PF-3845 | Piperidine/Piperazine Urea Inhibitor | ~15 | Exhibits selectivity towards human FAAH |
PF-04457845 stands out due to its high selectivity and irreversible binding mechanism compared to these other compounds, making it a unique candidate for therapeutic applications targeting endocannabinoid modulation .
PF-04457845 displays a complex molecular architecture that defines its identity as a benzylidenepiperidine pyridazine urea compound [1] [2]. The molecule presents as a white to beige crystalline powder under standard laboratory conditions [3] [4]. The structural framework incorporates several key heterocyclic components arranged in a specific three-dimensional configuration that enables selective binding to the fatty acid amide hydrolase enzyme.
The compound exhibits a formal charge of zero and contains no defined stereogenic centers, resulting in a single constitutional isomer [5]. The molecular structure demonstrates high complexity with a computed complexity value of 679, reflecting the intricate arrangement of its constituent atoms and functional groups [5]. The absence of isotope atoms and the presence of 33 heavy atoms contribute to its substantial molecular framework [5].
Detailed spectroscopic characterization reveals specific structural identifiers including the International Union of Pure and Applied Chemistry nomenclature as N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide [5]. The Simplified Molecular Input Line Entry System representation provides the chemical connectivity as C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 [5].
The molecular weight of PF-04457845 has been precisely determined as 455.4 grams per mole through computational analysis [5] [6]. This molecular mass reflects the summation of all constituent atomic masses within the molecular formula C₂₃H₂₀F₃N₅O₂ [5] [6]. The exact mass and monoisotopic mass have been calculated as 455.15690938 Daltons, providing high-precision mass spectrometric identification parameters [5].
Parameter | Value | Reference |
---|---|---|
Molecular Weight | 455.4 g/mol | [5] [6] |
Exact Mass | 455.15690938 Da | [5] |
Monoisotopic Mass | 455.15690938 Da | [5] |
Heavy Atom Count | 33 | [5] |
Molecular Formula | C₂₃H₂₀F₃N₅O₂ | [5] [6] |
Additional molecular parameters include hydrogen bond donor count of 1 and hydrogen bond acceptor count of 8, reflecting the compound's hydrogen bonding capabilities [5]. The rotatable bond count of 4 indicates moderate molecular flexibility [5]. The XLogP3-AA value of 3.3 suggests favorable lipophilicity characteristics for biological membrane penetration [5].
PF-04457845 demonstrates favorable chemical stability characteristics under appropriate storage conditions. The compound exhibits a predicted boiling point of 687.0±55.0°C and a calculated density of 1.389±0.06 g/cm³ [3]. The predicted pKa value of 12.72±0.20 indicates basic character under physiological conditions [3].
Storage stability has been established through multiple supplier specifications. The compound maintains stability when stored at room temperature as a dry powder [3] [4]. For extended storage, recommendations include storage at -20°C in dry, dark conditions for periods up to one year [7]. Stock solution storage at 0-4°C maintains stability for up to one month [7].
Stability Parameter | Value | Conditions |
---|---|---|
Storage Temperature | Room temperature | Dry powder [3] |
Long-term Storage | -20°C | Dry, dark conditions [7] |
Stock Solution Storage | 0-4°C | Up to 1 month [7] |
Shelf Life | ≥12 months | If stored properly [7] |
The compound demonstrates compatibility with common organic solvents while showing limited aqueous solubility. Dimethyl sulfoxide provides the highest solubility at 20 mg/mL, while ethanol solubility reaches 5 mg/mL [3]. The compound shows minimal water solubility, which is characteristic of its lipophilic nature [7].
The structural classification of PF-04457845 as a benzylidine piperidine pyridazine urea reflects its multifaceted heterocyclic architecture [1] [2]. This compound represents a sophisticated molecular design combining four distinct structural elements: the benzylidine group, piperidine ring, pyridazine heterocycle, and urea functional group.
The benzylidine component provides the extended aromatic system that includes the trifluoromethyl-substituted pyridine ring connected through an ether linkage to the central phenyl group [1]. This arrangement creates an extended conjugated system that contributes to the molecule's binding affinity and selectivity properties.
The piperidine ring serves as the central scaffold, existing in a saturated six-membered heterocyclic form that provides conformational flexibility while maintaining structural rigidity [1]. The double bond connecting the piperidine ring to the benzylidine system introduces planarity that is crucial for target recognition.
The pyridazine heterocycle represents a unique structural feature that distinguishes PF-04457845 from related compounds [8]. Pyridazine rings are characterized by weak basicity and high dipole moments that enhance π-π stacking interactions [8]. The pyridazine nitrogen atoms are positioned at the 1,2-positions, creating a distinctive electronic distribution pattern that contributes to the compound's selectivity profile.
The urea functional group completes the structural framework, providing the reactive center responsible for covalent enzyme modification [1]. Despite the inherent stability of the urea moiety, this particular arrangement enables time-dependent carbamylation of the target enzyme's catalytic serine residue through an irreversible mechanism.
The physicochemical profile of PF-04457845 demonstrates optimal characteristics for research applications, particularly in biological systems. The topological polar surface area of 80.2 Ų indicates favorable membrane permeability while maintaining sufficient polarity for aqueous compatibility [5].
Partition coefficient measurements reveal a log P₇.₄ value of 3.48 ± 0.08, determined through shake-flask methodology in octanol-phosphate buffer systems [9]. This lipophilicity profile supports effective tissue distribution and brain penetration, essential characteristics for central nervous system research applications.
Solubility characteristics have been extensively characterized across multiple solvent systems. The compound demonstrates highest solubility in dimethyl sulfoxide (45.54 mg/mL), moderate solubility in ethanol (9.11 mg/mL), and limited aqueous solubility [6]. For research applications, dimethyl formamide provides 25 mg/mL solubility, while dimethyl formamide-phosphate buffered saline mixtures (1:5 ratio) yield 0.16 mg/mL solubility [3].
Solvent System | Solubility | Molarity |
---|---|---|
DMSO | 45.54 mg/mL | 100 mM |
Ethanol | 9.11 mg/mL | 20 mM |
DMF | 25 mg/mL | 55 mM |
DMF:PBS (1:5) | 0.16 mg/mL | 0.35 mM |
The compound's stability profile supports diverse experimental protocols. Standard analytical purity exceeds 98% as determined by high-performance liquid chromatography [6] [10] [4]. The crystalline form exhibits consistent physicochemical properties across different synthetic batches, ensuring reproducible experimental results.
For analytical applications, the compound displays characteristic spectroscopic properties. The trifluoromethyl substituent provides distinctive fluorine nuclear magnetic resonance signals, while the complex aromatic system yields well-resolved proton nuclear magnetic resonance spectra [1]. Mass spectrometric analysis consistently identifies the molecular ion at m/z 455.4, with characteristic fragmentation patterns enabling structural confirmation [5].
The chemical reactivity profile demonstrates selective interaction with serine hydrolase enzymes through the urea functional group, while remaining stable toward other common biochemical nucleophiles [1] [11]. This selectivity profile makes PF-04457845 particularly valuable for mechanistic studies and target validation research where off-target effects must be minimized.
PF-04457845 functions as a highly potent and selective covalent inhibitor of fatty acid amide hydrolase through an irreversible mechanism of action [1]. The compound demonstrates exceptional potency with an inhibition constant (IC50) of 7.2 ± 0.63 nanomolar for human fatty acid amide hydrolase and 7.4 ± 0.62 nanomolar for rat fatty acid amide hydrolase [1]. This irreversible inhibition mechanism provides significant therapeutic advantages, including complete target blockage, superior selectivity, and prolonged duration of action compared to reversible inhibitors [1].
The irreversible nature of PF-04457845 inhibition is evidenced by time-dependent progress curves that exhibit characteristic curvature when the compound is incubated with fatty acid amide hydrolase [2]. The data demonstrate pseudo-first-order decay kinetics, consistent with irreversible enzyme inactivation. This mechanism is particularly beneficial for fatty acid amide hydrolase inhibition because it limits competition with high endogenous substrate concentrations (elevated by 10-20 fold in central tissues) and provides increased biochemical efficiency [1].
The compound exhibits a kinact/Ki value of 40,300 ± 11,000 M-1s-1 for human fatty acid amide hydrolase, representing one of the most potent irreversible inhibitors reported for this enzyme [2]. This kinetic parameter is considered the gold standard for measuring potency of irreversible inhibitors, as it is independent of preincubation times and substrate concentrations [1].
The mechanism of PF-04457845 involves the covalent modification of the active-site serine nucleophile through a carbamylation reaction [3] [4]. Specifically, the compound forms a stable carbamate linkage with the catalytic serine residue Ser241 of fatty acid amide hydrolase [5]. This carbamylation process involves the nucleophilic attack of the serine hydroxyl group on the urea carbonyl carbon of PF-04457845, resulting in the formation of a covalent enzyme-inhibitor adduct [1].
During the carbamylation reaction, the pyridazine moiety of PF-04457845 serves as the leaving group, which is expelled from the enzyme active site following covalent bond formation [1]. Mass spectrometry analysis has confirmed the carbamylation of fatty acid amide hydrolase by PF-04457845, with loss of the pyridazine leaving group, establishing the covalent nature of the enzyme-inhibitor complex [2].
The carbamylation mechanism is analogous to that observed with other urea-based fatty acid amide hydrolase inhibitors, where the urea functional group undergoes nucleophilic attack despite its inherent stability [1]. Crystal structures of fatty acid amide hydrolase complexed with similar urea inhibitors have confirmed the presence of the carbamate linkage between the inhibitor and Ser241 [6] [7].
PF-04457845 exerts its inhibitory effects through direct interaction with the unique Ser241-Ser217-Lys142 catalytic triad of fatty acid amide hydrolase [8] [2]. This unusual serine-serine-lysine triad is characteristic of the amidase signature family of enzymes and represents a distinct catalytic mechanism compared to the typical serine-histidine-aspartate triad found in most serine hydrolases [9].
The catalytic mechanism involves Lys142 functioning as both a base and an acid during different steps of the catalytic cycle [8]. As a base, Lys142 activates the Ser241 nucleophile for attack on the substrate amide carbonyl. As an acid, Lys142 participates in the protonation of the substrate leaving group, which occurs early in the acylation reaction [8]. Ser217 serves as a crucial "proton shuttle" between Ser241 and Lys142, facilitating the coordinated proton transfer reactions [9].
PF-04457845 disrupts this catalytic mechanism by forming a stable covalent bond with Ser241, preventing the normal substrate hydrolysis cycle [2]. The compound's interaction with the catalytic triad is further stabilized by the oxyanion hole formed by backbone atoms of Ile238, Gly239, Gly240, and Ser241, which provides additional binding energy and contributes to the high affinity of the inhibitor [6].
The kinetic characterization of PF-04457845 reveals exceptional potency and selectivity for fatty acid amide hydrolase inhibition. The compound demonstrates an IC50 value of 7.2 nanomolar for human fatty acid amide hydrolase and 7.4 nanomolar for rat fatty acid amide hydrolase when measured with a 60-minute preincubation period [1]. These values represent among the lowest IC50 values reported for fatty acid amide hydrolase inhibitors.
The kinact/Ki ratio, which represents the second-order rate constant for irreversible inhibition, is 40,300 ± 11,000 M-1s-1 for human fatty acid amide hydrolase [2]. This parameter is considered the most accurate measure of potency for irreversible inhibitors because it accounts for both the binding affinity (Ki) and the rate of covalent modification (kinact) [1]. The high kinact/Ki value indicates both strong binding affinity and efficient covalent bond formation.
Parameter | Human FAAH Value | Rat FAAH Value | Reference |
---|---|---|---|
IC50 (nM) | 7.2 ± 0.63 | 7.4 ± 0.62 | Johnson et al., 2011 |
kinact/Ki (M-1s-1) | 40,300 ± 11,000 | Not specified | Ahn et al., 2011 |
Preincubation time | 60 minutes | 60 minutes | Johnson et al., 2011 |
The time-dependent nature of PF-04457845 inhibition is characterized by pseudo-first-order kinetics, with observed rate constants (kobs) that increase linearly with inhibitor concentration [2]. This kinetic behavior is consistent with the formation of an initial reversible enzyme-inhibitor complex followed by irreversible covalent bond formation [1].
The exceptional selectivity of PF-04457845 for fatty acid amide hydrolase over other serine hydrolases is achieved through multiple molecular recognition features that are unique to the fatty acid amide hydrolase active site [10] [2]. Competitive activity-based protein profiling against more than 200 serine hydrolases demonstrates that PF-04457845 shows no significant inhibition of other enzymes in this superfamily at concentrations up to 10 micromolar [10].
The selectivity is primarily attributed to the specific architecture of the fatty acid amide hydrolase active site, which includes a hydrophobic acyl chain-binding pocket and a unique catalytic triad arrangement [1]. The biaryl ether piperidine moiety of PF-04457845 occupies the acyl chain-binding pocket, making extensive van der Waals contacts with hydrophobic residues including Phe432, Met436, and Met495 [6] [7]. The trifluoromethyl-pyridyl group of the compound forms additional hydrophobic interactions that are critical for both potency and selectivity [1].
Interaction Type | Residue/Site | Description | Functional Role |
---|---|---|---|
Covalent Bond | Ser241 | Carbamate linkage formation | Irreversible inhibition |
Van der Waals | Acyl chain-binding pocket | Trifluoromethyl-pyridyl contacts | Selectivity and potency |
Aromatic | Phe192 | C-H...π interaction | Binding orientation |
Hydrophobic | Phe432, Met436, Met495 | Biaryl ether piperidine binding | Substrate mimicry |
Hydrogen Bond | Ser193 | Secondary carbamate nitrogen | Binding affinity enhancement |
The compound also forms a hydrogen bond with the backbone oxygen of Ser193 through its secondary carbamate nitrogen, an interaction that is unique to PF-04457845 and contributes to its high binding affinity [6]. This hydrogen bond is not observed with other urea-based inhibitors that possess tertiary carbamate nitrogens [6].
The molecular selectivity is further enhanced by the compound's ability to induce conformational changes in the fatty acid amide hydrolase active site, particularly in the flexible loop region containing residues 192-195 [7]. These induced-fit interactions optimize the binding of PF-04457845 while potentially creating steric clashes with other serine hydrolases that lack this structural flexibility [7].